molecular formula C19H15BrN2OS2 B2720860 2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-11-9

2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2720860
CAS RN: 686771-11-9
M. Wt: 431.37
InChI Key: GSMXNXFKBNFASW-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential antimycobacterial activity . They have been designed and synthesized as part of programs to develop new antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds, such as 2-thioxodihydropyrido[2,3-d]pyrimidine, has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Pyrimidine Derivatives : The research has developed methods for synthesizing various pyrimidine derivatives, including those with potential antiviral, antimicrobial, and antitumor activities. For example, the synthesis and anti-HIV-1 activity of 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones have been explored, highlighting the specific virus-inhibiting properties of some derivatives against type 1 human immunodeficiency virus in vitro (Novikov et al., 2004).

Antitumor and Antimicrobial Activities : Another study focused on the synthesis and antitumor activity of benzo[6",7"]cyclohepta[1",2":4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, revealing potent antitumor activity against specific cancer cell lines (Edrees & Farghaly, 2017). Additionally, the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines has been compared to their properties with those of positionally isomeric thienopyrimidinones, aiming to explore the variations in their biological activities (Zadorozhny et al., 2010).

Antioxidant Properties : Research into the antioxidant properties and DFT calculation of some new pyrimidine derivatives indicates potential corrosion inhibitory effects and significant antioxidant activities, comparing favorably with standard antioxidants in various tests (Akbas et al., 2018).

Physicochemical and Pharmacological Studies

Analgesic and Anti-pyretic Activities : Novel pyrimidine derivatives of the coumarin moiety have been synthesized and evaluated for analgesic and anti-pyretic activities, indicating significant potential compared with standard drugs. DNA cleavage studies were also conducted to assess their interaction with genetic material (Keri et al., 2010).

Mechanism of Action

Pyrimidinamine derivatives, which are structurally similar to the compound you’re asking about, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors .

Future Directions

The future directions for the study of these compounds could involve further exploration of their antimicrobial activity, as well as their potential use in the development of new antitubercular agents . Additionally, the synthesis methods could be further optimized .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMXNXFKBNFASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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